4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one is a synthetic organic compound that features a chromen-2-one core structure substituted with a piperazine moiety. This compound is of interest due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-methoxyphenylpiperazine with a suitable electrophile, such as a halomethyl derivative of the chromen-2-one core.
Final Coupling: The final step involves the coupling of the piperazine derivative with the chromen-2-one core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the selection of solvents, catalysts, and purification methods to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to a dihydro derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical for nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one has shown promise in preliminary studies as a potential therapeutic agent
Medicine
In medicine, this compound is being investigated for its potential use as an antidepressant and antipsychotic agent. Its ability to modulate neurotransmitter systems in the brain makes it a candidate for further drug development.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Its versatile chemical structure allows for the creation of derivatives with tailored properties for specific industrial needs.
Mechanism of Action
The mechanism of action of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets in the body. It is believed to exert its effects primarily through modulation of neurotransmitter receptors, such as serotonin and dopamine receptors. This modulation can alter neurotransmitter levels and activity, leading to changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one
- 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one
- 4-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one
Uniqueness
The uniqueness of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one lies in its methoxy substitution on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution can enhance its ability to cross the blood-brain barrier and interact with central nervous system targets, potentially making it more effective as a therapeutic agent.
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-17(2)18-4-9-23-22(14-18)19(15-24(27)29-23)16-25-10-12-26(13-11-25)20-5-7-21(28-3)8-6-20/h4-9,14-15,17H,10-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZGZBASSLYXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.